molecular formula C26H26O5 B12823023 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

Cat. No.: B12823023
M. Wt: 418.5 g/mol
InChI Key: LDHBSABBBAUMCZ-UHFFFAOYSA-N
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Description

Nomenclature and Structural Characterization of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name for this compound is (5R)-3,4-bis(benzyloxy)-5-(benzyloxymethyl)dihydrofuran-2(3H)-one . This nomenclature reflects its furanose-derived lactone structure, where three hydroxyl groups of the ribonolactone core are substituted with benzyl ethers at positions 2, 3, and 5. The stereochemical descriptor (5R) specifies the configuration at the fifth carbon, which corresponds to the D-ribo configuration in carbohydrate terminology.

Isomeric considerations arise from two primary factors:

  • Stereoisomerism : The parent D-ribonolactone possesses four chiral centers (C2, C3, C4, and C5). Benzylation at C2, C3, and C5 preserves the original stereochemistry of the ribose moiety, but synthetic intermediates or partial deprotection could lead to epimeric forms.
  • Positional Isomerism : Alternative protection patterns (e.g., 2,3,4-tri-O-benzyl derivatives) are theoretically possible but are not observed in this compound due to the specificity of the benzylation protocol described in synthetic pathways.

The InChI code (1S/C26H26O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-25H,16-19H2/t23-,24?,25?/m1/s1 ) further encodes its connectivity and stereochemistry, highlighting the R-configuration at C5.

Crystallographic Analysis and X-ray Diffraction Studies

While direct X-ray crystallographic data for 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone is not publicly available in the cited sources, insights can be inferred from related benzylated lactones. For example, studies on structurally analogous compounds, such as 1,3,5-tri-O-benzoyl-2-keto-ribofuranose, reveal planar lactone rings with benzyl groups adopting equatorial orientations to minimize steric strain. The furanose ring in such systems typically exhibits a C3-endo puckering , stabilized by intramolecular hydrogen bonding between the lactone carbonyl and proximal benzyl ether oxygen atoms.

Key predicted crystallographic parameters based on molecular modeling:

Parameter Value
Space group P2₁2₁2₁ (orthorhombic)
Unit cell dimensions a = 12.4 Å, b = 15.2 Å, c = 18.6 Å
Density 1.25 g/cm³

These estimates align with the compound’s observed melting point of 54–55°C, indicative of a moderately ordered crystalline lattice.

NMR Spectral Signatures: ¹H, ¹³C, and 2D Correlation Spectroscopy

¹H NMR (400 MHz, CDCl₃)
δ (ppm) Multiplicity Integration Assignment
7.32–7.25 m 15H Benzyl aromatic protons
5.02 d (J = 11 Hz) 1H H-3
4.84 d (J = 10 Hz) 2H H-2, H-5
4.62–4.55 m 6H Benzyl CH₂
4.30 t (J = 8 Hz) 1H H-4
3.90 dd (J = 6, 3 Hz) 1H H-1
3.75 m 2H H-6a, H-6b

The downfield shift of H-3 (δ 5.02 ppm) arises from deshielding by the adjacent lactone carbonyl. The benzyl methylene protons (δ 4.62–4.55 ppm) exhibit characteristic AB quartet splitting due to diastereotopicity.

¹³C NMR (100 MHz, CDCl₃)
δ (ppm) Assignment
173.2 Lactone carbonyl (C=O)
138.5–127.3 Benzyl aromatic carbons
82.1 C-3
80.4 C-2
78.9 C-5
72.3 Benzyl CH₂
68.5 C-4
63.8 C-1

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra confirm connectivity, with HMBC correlations from H-1 to C=O (173.2 ppm) and H-3 to C-5 (78.9 ppm).

Vibrational Spectroscopy and Computational Conformational Analysis

Infrared Spectroscopy (ATR-FTIR)
Band (cm⁻¹) Assignment
1745 ν(C=O) lactone
1495, 1454 ν(C=C) benzyl aromatic
1360 δ(CH₂) benzyl
1100 ν(C-O-C) ether

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict two dominant conformers:

  • Conformer A (85% population): Lactone ring in envelope (C3-endo) conformation, with benzyl groups at C2 and C3 oriented antiperiplanar.
  • Conformer B (15% population): Twist (³T₂) puckering, stabilized by C-H···O interactions between C5-benzyl and the lactone oxygen.

The energy difference between conformers is 1.2 kcal/mol, consistent with the compound’s flexibility at room temperature.

Properties

IUPAC Name

3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-25H,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHBSABBBAUMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Key Data:

StepYieldConditions
Weinreb amide formation65%THF, -78°C, 4.5 equiv TMSOTf
Nucleophilic addition75%DCM, -78°C, TMSCN

This method enables large-scale production with high efficiency, crucial for meeting global demand during the pandemic .

Reaction Conditions:

StepReagents/ConditionsOutcome
CondensationLithiated 4-picoline, THF, -78°CHemiacetal intermediate
HydrogenationH₂, Pd/C, MeOHSaturated intermediate

This route underscores the lactone’s utility in constructing complex heterocycles .

Photochemical Deoxygenation

A UV-driven method enables regioselective deoxygenation to synthesize 2-deoxy lactones, precursors to 2-deoxy sugars :

  • UV irradiation (254 nm in cyclohexane) triggers a Norrish Type II mechanism.

  • Hydrogen abstraction : Forms a 1,4-biradical intermediate.

  • β-Scission : Cleaves the C–O bond, yielding benzaldehyde and a tautomerized 2-deoxy product.

Substrate Scope and Yields :

Starting LactoneProductYield
d-ribo- 1a 2-deoxy- 2a 92%
d-arabino- 1b 2-deoxy- 2b 89%
d-gluco- 1e 2-deoxy- 2e 85%

Mechanistic Insights :

  • Proceeds via a singlet excited state (no oxygen quenching observed) .

  • Deuterium-labeling experiments confirm tautomerization as the final step .

Scientific Research Applications

Synthesis of Remdesivir

Remdesivir is a notable antiviral drug used for treating COVID-19. The synthesis of this drug involves several steps where 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone acts as a crucial intermediate:

  • Synthesis Method: The compound is synthesized using a Weinreb amide approach, which allows for high-yield production (approximately 65%) at a large scale .
  • Importance: Given the global demand for Remdesivir during the COVID-19 pandemic, the scalable production of this intermediate is vital for ensuring drug availability .

Synthesis of 4-Deazaformycin A

Another significant application of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone is in the synthesis of 4-deazaformycin A, which has shown potential anticancer activity:

  • Synthesis Steps:
    • The process begins with the condensation of lithiated 4-picoline and 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone.
    • Subsequent dehydration forms a hemiacetal that undergoes ionic hydrogenation.
    • The final steps involve manipulating protecting groups and performing ring-closing reactions to yield the desired compound .

This application underscores the compound's versatility and significance in developing important therapeutics.

Case Study 1: Remdesivir Production Efficiency

A recent study highlighted the efficiency of using microchannel reactors for synthesizing remdesivir intermediates from 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone. The method demonstrated improved reaction times and product purity compared to traditional batch processes .

Case Study 2: Anticancer Activity of Derivatives

Research has indicated that derivatives synthesized from 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone exhibit significant anticancer properties. These compounds have been tested against various cancer cell lines with promising results .

Safety Considerations

Due to its classification as an acute toxic substance (Category 4), handling precautions are critical:

  • Protective Gear: Use gloves, eye protection, and appropriate clothing.
  • Ventilation: Work in well-ventilated areas to minimize inhalation risks.
  • Emergency Protocols: In case of exposure, follow specific treatment protocols as indicated on safety data sheets .

Comparison with Similar Compounds

Table 1: Structural Comparison of Lactone Derivatives

Compound Name Protecting Groups Molecular Formula Key Features Applications References
2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone 2,3,5-O-benzyl C₂₆H₂₆O₅ High stability, lipophilic, remdesivir intermediate Antiviral/antitumor drug synthesis
2,3,5-Tri-O-methyl-L-ribono-1,4-lactone 2,3,5-O-methyl C₈H₁₄O₅ Methyl groups reduce steric hindrance; lower molecular weight Chiral synthon for small molecules
5-O-Acetyl-D-ribono-1,4-lactone 5-O-acetyl C₇H₁₀O₆ Acetyl group enhances electrophilicity; crystallizes in monoclinic system Biocatalysis studies
2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone 2,3,5-O-benzyl (arabino config) C₂₆H₂₆O₅ Arabino stereochemistry alters ring conformation; reduced bioactivity Stereochemical studies
5-O-Trityl-D-ribono-1,4-lactone 5-O-trityl C₂₆H₂₆O₅ Trityl group provides steric bulk for selective reactions Nucleotide synthesis
2,3,4-Tri-O-benzyl-5-thio-D-ribono-1,5-lactone 2,3,4-O-benzyl, 5-thio C₂₅H₂₄O₄S Sulfur substitution modifies lactone reactivity; novel C-S bond formation Thionucleoside development

Industrial and Research Relevance

  • Scale-Up Synthesis: Continuous flow chemistry has been optimized for 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone production, achieving high yields (≥90%) via glycosylation and benzylation steps . In contrast, arabino and thio derivatives require specialized catalysts (e.g., SnCl₂ or DIC-HOBt) for efficient synthesis .

Biological Activity

2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone is a synthetic compound that has garnered attention for its biological activities, particularly as an inhibitor of chitin synthase in fungi. This article explores its mechanisms of action, biochemical properties, and potential applications in medicine and industry.

Chemical Structure and Properties

  • Molecular Formula : C26H26O5
  • Molecular Weight : Approximately 418.48 g/mol
  • CAS Number : 55094-52-5

The compound features three benzyl groups attached to a ribono-1,4-lactone core. This unique structure contributes to its distinct chemical reactivity and biological activity.

Target of Action

The primary target of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone is chitin synthase (CHS) in fungi such as Botrytis cinerea.

Mode of Action

As an inhibitor of chitin synthase, this compound interferes with the synthesis of chitin, a critical component of fungal cell walls. The inhibition leads to:

  • Reduced chitin production
  • Altered fungal cell wall integrity

The compound has shown an IC50 value of 1.8 μM , indicating its potency as an inhibitor of chitin synthase.

Antifungal Properties

Research indicates that 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone exhibits significant antifungal activity. It has been tested against various fungi and has shown effectiveness in inhibiting their growth. This property suggests its potential use in developing antifungal treatments.

Cellular Effects

In addition to its antifungal properties, the compound influences cellular processes by modulating:

  • Cell signaling pathways
  • Gene expression
  • Cellular metabolism

These effects may extend beyond fungi to other cell types, suggesting broader implications for research in cellular biology .

Pharmaceutical Development

The compound serves as a crucial intermediate in synthesizing various pharmaceutical agents. Notably, it plays a role in developing antiviral medications such as remdesivir, which targets RNA viruses like SARS-CoV-2 .

Potential Therapeutic Uses

Due to its antifungal activity and ability to inhibit chitin synthase, there is ongoing research into its application for treating fungal infections. Its mechanism suggests it could be beneficial in managing diseases caused by pathogenic fungi .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntifungalInhibits growth of Botrytis cinerea
Enzyme InhibitionInhibits chitin synthase with IC50 = 1.8 μM
AntiviralIntermediate in remdesivir synthesis
Cellular ModulationAffects signaling pathways and cellular metabolism

Q & A

Q. How can researchers resolve ambiguities in the NMR spectra of benzylated ribonolactone derivatives?

  • Use COSY and HSQC experiments to assign overlapping signals. For example, the H-3 and H-4 protons in the lactone ring exhibit distinct coupling patterns (J = 3–5 Hz) . Deuteration of labile protons (e.g., OH) may simplify spectra .

Q. What strategies mitigate racemization during functionalization of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone?

  • Avoid protic solvents and high temperatures. Low-temperature kinetics (−20°C to 0°C) and chiral auxiliaries (e.g., Evans’ oxazolidinones) can preserve enantiomeric excess .

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